tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides in the presence of a base.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl esters.
Oxalate Formation: The final step involves the formation of the oxalate salt, which may be achieved by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate: has several applications in scientific research:
Medicinal Chemistry: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biological processes.
Industrial Applications: It may find use in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- Cyclopropylmethylpiperidine derivatives
- Aminomethylpiperidine derivatives
Uniqueness
The uniqueness of tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H30N2O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
GUKCGYYDLZFLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.